4-(dipropylsulfamoyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide
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Overview
Description
Thiazoles are a class of organic compounds with a five-membered C3NS ring. The thiazole ring is notable for its versatility, being a component of many important drugs and synthetic products . Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of thiazoles involves a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Benzamides contain a benzene ring attached to a carboxamido group .Chemical Reactions Analysis
Thiazoles are known to undergo a variety of chemical reactions, often serving as precursors to other compounds in organic synthesis . Benzamides can react with Grignard reagents to form tertiary amines .Physical and Chemical Properties Analysis
Thiazoles are typically aromatic and heterocyclic. They are polar due to the presence of electronegative sulfur and nitrogen atoms, and they can participate in hydrogen bonding . Benzamides are typically solid at room temperature and are soluble in many organic solvents .Scientific Research Applications
Antimicrobial and Anticancer Applications
Research has shown that novel derivatives of benzimidazole, benzoxazole, and benzothiazole have been synthesized and evaluated for their antimicrobial activity against bacterial and fungal strains, demonstrating excellent broad-spectrum antimicrobial properties (Padalkar et al., 2014). Additionally, new compounds containing thiadiazole scaffolds and benzamide groups have been synthesized and shown promising in vitro anticancer activity against a panel of human cancer cell lines, indicating their potential as therapeutic agents (Tiwari et al., 2017).
Carbonic Anhydrase Inhibition
Several studies have focused on the synthesis of compounds that inhibit carbonic anhydrase, a critical enzyme for various physiological processes. These inhibitors have potential applications in treating diseases like glaucoma and cancer. For example, indapamide derivatives demonstrated pro-apoptotic activity and inhibition of carbonic anhydrase isoforms, suggesting their utility as anticancer agents (Yılmaz et al., 2015).
Antioxidant Activity
Benzothiazole derivatives have been evaluated for their antioxidant activity, particularly in contexts like acetaminophen toxicity. These compounds showed promising results in scavenging free radicals and protecting against hepatotoxicity, highlighting their potential as antioxidants (Cabrera-Pérez et al., 2016).
Enzyme Kinetics and Molecular Docking
Some research efforts have been devoted to understanding the enzyme kinetics and molecular docking studies of synthesized compounds, aiding in the development of more selective and potent inhibitors for therapeutic use. For instance, studies on Schiff’s bases containing thiadiazole scaffold and benzamide groups have explored their anticancer activity along with molecular docking to predict their mechanism of action, showing promising results against cancer cell lines (Tiwari et al., 2017).
Synthesis and Characterization
There has also been a focus on the synthesis and characterization of novel compounds with potential biological activities. For example, novel (4-oxothiazolidine-2-ylidene)benzamide derivatives have been synthesized and characterized, demonstrating the versatility of these chemical structures in drug development and other applications (Hossaini et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S3/c1-4-12-26(13-5-2)32(28,29)16-8-6-15(7-9-16)21(27)25-22-24-17-10-11-18-19(20(17)31-22)23-14(3)30-18/h6-11H,4-5,12-13H2,1-3H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRBIBYOKMUPSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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